N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride
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Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C18H17ClFN3O2 and its molecular weight is 361.8. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activities and Synthesis Methodologies
Benzoxazoles Derivatives Synthesis : Benzoxazoles are recognized for their pharmacological significance. A method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for various benzoxazole derivatives, showcases the compound's potential as a foundation for developing pharmacologically active molecules (Khodot & Rakitin, 2022).
PI3K/mTOR Dual Inhibitors : Research into phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with significant in vitro and in vivo potency. This research outlines the exploration of heterocyclic analogues to improve metabolic stability, highlighting the compound's role in cancer therapy (Stec et al., 2011).
Antitumor Activity of Benzothiazole Derivatives : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrates their potential antitumor activity. The synthesized compounds were evaluated against various human tumor cell lines, indicating the structural importance of benzothiazole in developing anticancer agents (Yurttaş et al., 2015).
Amino Acid Ester Derivatives Containing 5-Fluorouracil : The synthesis of amino acid ester derivatives incorporating 5-fluorouracil highlights the compound's inhibitory effect against cancer cell lines. This research provides insight into designing molecule-based cancer therapies (Xiong et al., 2009).
Antimalarial Sulfonamides Against COVID-19 : Investigating antimalarial sulfonamides for COVID-19 treatment demonstrates the compound's reactivity and potential efficacy against the virus. This study underscores the versatility of such compounds in addressing different disease targets (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2.ClH/c19-11-5-6-16-13(8-11)14(22-24-16)9-17(23)21-15-7-10-3-1-2-4-12(10)18(15)20;/h1-6,8,15,18H,7,9,20H2,(H,21,23);1H/t15-,18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEPHRPVPQUJES-KQKCUOLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)CC3=NOC4=C3C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CC3=NOC4=C3C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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